(1-Methyl-1H-pyrazol-5-yl)(piperidin-2-yl)methanol
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Overview
Description
(1-Methyl-1H-pyrazol-5-yl)(piperidin-2-yl)methanol is a chemical compound with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-5-yl)(piperidin-2-yl)methanol typically involves the reaction of 1-methyl-1H-pyrazole with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazol-5-yl)(piperidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(1-Methyl-1H-pyrazol-5-yl)(piperidin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazol-5-yl)(piperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-pyrazol-5-yl)(piperidin-2-yl)methanone: Similar in structure but with a ketone group instead of a hydroxyl group.
(1-Methyl-1H-pyrazol-5-yl)(piperidin-2-yl)amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
(1-Methyl-1H-pyrazol-5-yl)(piperidin-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, as it can serve as a versatile intermediate in the synthesis of more complex compounds .
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2-methylpyrazol-3-yl)-piperidin-2-ylmethanol |
InChI |
InChI=1S/C10H17N3O/c1-13-9(5-7-12-13)10(14)8-4-2-3-6-11-8/h5,7-8,10-11,14H,2-4,6H2,1H3 |
InChI Key |
PZILACWLAUUOBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(C2CCCCN2)O |
Origin of Product |
United States |
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